molecular formula C18H28N2OS B2500347 1-(3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)-2-phenylbutan-1-one CAS No. 1448034-40-9

1-(3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)-2-phenylbutan-1-one

Cat. No.: B2500347
CAS No.: 1448034-40-9
M. Wt: 320.5
InChI Key: HDTOKXPIDQQWLZ-UHFFFAOYSA-N
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Description

1-(3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)-2-phenylbutan-1-one is a synthetic organic compound that features a thiazepane ring, a phenyl group, and a butanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)-2-phenylbutan-1-one typically involves multiple steps:

  • Formation of the Thiazepane Ring: : The thiazepane ring can be synthesized through a cyclization reaction involving a suitable precursor such as a diamine and a thiol. The reaction conditions often require a catalyst and a controlled temperature to ensure the formation of the seven-membered ring.

  • Attachment of the Dimethylamino Group: : The dimethylamino group is introduced via a nucleophilic substitution reaction. This step involves the reaction of the thiazepane intermediate with a dimethylamine source under basic conditions.

  • Addition of the Phenylbutanone Moiety: : The final step involves the addition of the phenylbutanone group through a Friedel-Crafts acylation reaction. This reaction typically uses an acid chloride and a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)-2-phenylbutan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the phenyl ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted phenyl derivatives.

Scientific Research Applications

1-(3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)-2-phenylbutan-1-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders.

    Biological Studies: It is used in research to understand its interaction with biological targets such as enzymes and receptors.

    Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or mechanical properties.

Mechanism of Action

The mechanism of action of 1-(3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)-2-phenylbutan-1-one involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can form hydrogen bonds or electrostatic interactions, while the thiazepane ring provides a rigid scaffold that influences the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(3-(Aminomethyl)-1,4-thiazepan-4-yl)-2-phenylbutan-1-one: Similar structure but with an aminomethyl group instead of a dimethylamino group.

    1-(3-((Methylamino)methyl)-1,4-thiazepan-4-yl)-2-phenylbutan-1-one: Contains a methylamino group instead of a dimethylamino group.

Uniqueness

1-(3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)-2-phenylbutan-1-one is unique due to the presence of the dimethylamino group, which can enhance its solubility and interaction with biological targets. The thiazepane ring also provides a distinct three-dimensional structure that can influence its pharmacokinetic properties.

Properties

IUPAC Name

1-[3-[(dimethylamino)methyl]-1,4-thiazepan-4-yl]-2-phenylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2OS/c1-4-17(15-9-6-5-7-10-15)18(21)20-11-8-12-22-14-16(20)13-19(2)3/h5-7,9-10,16-17H,4,8,11-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDTOKXPIDQQWLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)N2CCCSCC2CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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